

Spectroscopic Data Analysis of 3-Nitro-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B1349235

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the compound **3-Nitro-1H-pyrazole-4-carbonitrile** (CAS No: 39205-87-3). Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents expected spectroscopic values based on the analysis of structurally similar pyrazole derivatives and general principles of spectroscopy. These estimations serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this versatile heterocyclic compound.

Introduction

3-Nitro-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring functionalized with a nitro group and a nitrile group. Its molecular formula is $C_4H_2N_4O_2$, with a molecular weight of 138.08 g/mol. The presence of multiple reactive sites, including the nitrile and nitro groups, makes it a valuable intermediate in the synthesis of diverse and complex molecules, particularly in the fields of medicinal chemistry and agrochemical development. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **3-Nitro-1H-pyrazole-4-carbonitrile**. These values are derived from the analysis of related pyrazole compounds and

known spectroscopic data for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5 - 9.0	Singlet	1H	H5-proton on the pyrazole ring
~14.0 - 15.0	Broad Singlet	1H	N-H proton of the pyrazole ring

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~110 - 115	-CN (Nitrile carbon)
~105 - 110	C4-carbon
~140 - 145	C5-carbon
~150 - 155	C3-carbon (bearing the nitro group)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300 - 3100	Medium, Broad	N-H stretching of the pyrazole ring
~3100 - 3000	Weak	C-H stretching of the pyrazole ring
~2230 - 2210	Strong, Sharp	C≡N stretching of the nitrile group
~1550 - 1500	Strong	Asymmetric NO ₂ stretching
~1350 - 1300	Strong	Symmetric NO ₂ stretching
~1600 - 1450	Medium	C=C and C≡N stretching of the pyrazole ring

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z Value	Interpretation
138	[M] ⁺ , Molecular ion
111	[M - HCN] ⁺
92	[M - NO ₂] ⁺
65	[M - NO ₂ - HCN] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

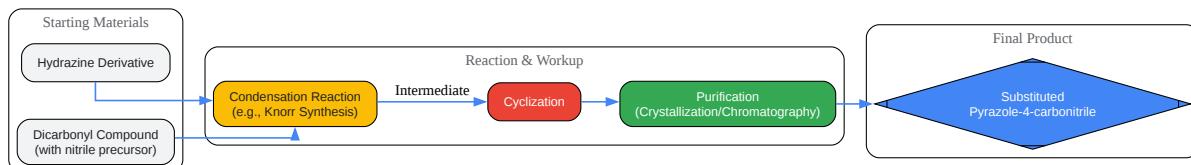
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of the **3-Nitro-1H-pyrazole-4-carbonitrile** sample.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
- Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid **3-Nitro-1H-pyrazole-4-carbonitrile** sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
- Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.


- Record the spectrum, typically in the range of 4000-400 cm^{-1} , by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the **3-Nitro-1H-pyrazole-4-carbonitrile** sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Data Acquisition (Electron Ionization - EI): For a volatile sample, introduce it into the ion source of the mass spectrometer via a direct insertion probe or a gas chromatograph.
- Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Data Acquisition (Electrospray Ionization - ESI): For less volatile samples, infuse the sample solution into the ESI source.
- Apply a high voltage to the solution as it passes through a capillary, generating charged droplets that desolvate to produce gaseous ions.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detect the ions and generate a mass spectrum.

Synthetic Workflow Visualization

The synthesis of substituted pyrazoles can often be achieved through methods like the Knorr pyrazole synthesis. The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-4-carbonitrile derivative, which could be conceptually adapted for the synthesis of **3-Nitro-1H-pyrazole-4-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of a substituted pyrazole-4-carbonitrile.

- To cite this document: BenchChem. [Spectroscopic Data Analysis of 3-Nitro-1H-pyrazole-4-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349235#3-nitro-1h-pyrazole-4-carbonitrile-spectroscopic-data-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com